Sodium 2,5-dichlorobenzoate

Descripción general

Descripción

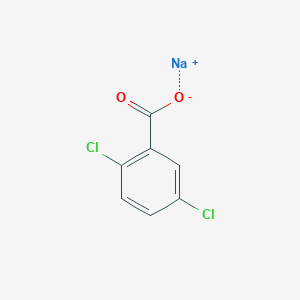

Sodium 2,5-dichlorobenzoate: is a chemical compound with the molecular formula C7H3Cl2NaO2. It is the sodium salt of 2,5-dichlorobenzoic acid, which is a derivative of benzoic acid where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms . This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 2,5-dichlorobenzoate can be synthesized through the neutralization of 2,5-dichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,5-dichlorobenzoic acid in water or an appropriate solvent, followed by the addition of sodium hydroxide solution until the pH reaches a neutral level. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization processes using automated equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion of 2,5-dichlorobenzoic acid to its sodium salt, and the product is purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2,5-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the carboxylate group may be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylate group.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Oxidation Products: Oxidation may yield compounds such as dichlorobenzoquinones.

Reduction Products: Reduction typically produces dichlorobenzyl alcohols.

Aplicaciones Científicas De Investigación

Sodium 2,5-dichlorobenzoate is a chemical compound with several applications in scientific research.

Chemical Properties and Synthesis

- Synthesis: this compound can be formed through reactions involving dichlorobenzoic acid . For instance, the introduction of sodium 3,5-dichlorobenzoate (Nadcb) to a reaction can affect cluster formation, leading to the creation of a MnIIIMnII dimer .

Applications

- Antiviral Agent: Sodium 5-aminosulfonyl-2,4-dichlorobenzoate has demonstrated antiviral activity in tissue cultures and infected mice .

- Herbicide Synthesis: 2-methoxy-3,6-dichlorobenzoic acid, which can be synthesized from trichlorobenzene, is used as an herbicide. This compound can be formulated into dusts or dissolved in organic solvents for application. It has been shown to be toxic to plants, causing complete plant death and significant root structure damage .

- Supramolecular Structures: Dichlorobenzoates are used in the formation of supramolecular structures . For example, sodium 3,5-dichlorobenzoate is used to form a MnIIIMnII dimer that assembles through halogen⋯halogen interactions into bi-layers .

- Pharmaceutical Research: Shakuyakukanzoto, a Kampo medicine containing Paeoniae radix and Glycyrrhizae radix, has shown antinociceptive effects in diabetic mice. The antinociceptive activity is influenced by noradrenergic pathways .

- Review of Residue Levels: 2,5‐dichlorobenzoic acid methylester is under review by the European Food Safety Authority (EFSA) for maximum residue levels (MRLs) in plants, processed commodities, rotational crops, and livestock .

Safety and Handling

- Irritant: this compound can cause skin irritation .

- Formulations: For practical use in controlling undesirable plant life, the compounds can be formulated into dusts by combining them with inert substances such as talc or clays, and in this form they are dusted directly on the plants it is desired to destroy . The compounds can also be dissolved in organic solvents such as kerosene or the methylated naphthalenes . They can also be emulsified or suspended in water by the addition of emulsifiers or wetting agents .

Mecanismo De Acción

The mechanism of action of sodium 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s chlorine atoms and carboxylate group play crucial roles in its reactivity and interactions with enzymes and other biomolecules .

Comparación Con Compuestos Similares

2,4-Dichlorobenzoic Acid: Similar to 2,5-dichlorobenzoic acid but with chlorine atoms at positions 2 and 4.

3,5-Dichlorobenzoic Acid: Chlorine atoms are at positions 3 and 5 on the benzene ring.

2,6-Dichlorobenzoic Acid: Chlorine atoms are at positions 2 and 6.

Uniqueness: Sodium 2,5-dichlorobenzoate is unique due to the specific positioning of chlorine atoms at positions 2 and 5, which influences its chemical reactivity and biological activity. This distinct arrangement allows for unique substitution patterns and interactions compared to other dichlorobenzoates .

Actividad Biológica

Sodium 2,5-dichlorobenzoate (Na-DCB) is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in various fields, and relevant research findings, supported by data tables and case studies.

This compound is the sodium salt of 2,5-dichlorobenzoic acid, characterized by two chlorine substituents on the benzene ring at positions 2 and 5. Its molecular formula is CHClNaO with a molar mass of approximately 191.01 g/mol. The compound typically appears as a white crystalline powder and is soluble in organic solvents but only sparingly soluble in water.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit the growth of microorganisms by interfering with their metabolic processes. The chlorine atoms and carboxylate group in its structure are crucial for its reactivity and ability to interact with enzymes and other biomolecules.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial and antifungal properties. Studies have shown that it effectively inhibits the growth of various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. It has been used as an intermediate in the synthesis of various herbicides that target specific plant species while minimizing phytotoxicity to non-target organisms.

Case Studies

- Antiviral Activity : In a study evaluating sodium 5-aminosulfonyl-2,4-dichlorobenzoate (a related compound), significant antiviral activity was observed against several strains of influenza virus in vitro and in vivo. The study reported that doses ranging from 10 to 300 mg/kg significantly reduced mortality in infected mice . Although this study does not directly involve this compound, it highlights the potential antiviral applications of similar compounds.

- Phytotoxicity Studies : Research on delayed phytotoxicity syndrome in rice indicated that chlorinated benzoates could influence plant health negatively when applied at certain concentrations. This underscores the importance of understanding the environmental impact of this compound in agricultural settings .

Comparative Analysis with Similar Compounds

| Compound | Position of Chlorine Atoms | Biological Activity |

|---|---|---|

| This compound | 2 and 5 | Antimicrobial, herbicidal |

| Sodium 3,5-dichlorobenzoate | 3 and 5 | Antimicrobial |

| Sodium 2,4-dichlorobenzoate | 2 and 4 | Antiviral |

This table illustrates how the positioning of chlorine atoms affects the biological activity of dichlorobenzoates. This compound's unique arrangement contributes to its specific interactions within biological systems.

Applications in Industry and Medicine

This compound is utilized across various fields:

- Chemistry : As a reagent in organic synthesis.

- Biology : For studying its potential therapeutic applications.

- Agriculture : In the formulation of herbicides targeting specific plant species.

Propiedades

IUPAC Name |

sodium;2,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIPPGIFARBNFA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679861 | |

| Record name | Sodium 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63891-98-5 | |

| Record name | Benzoic acid, 2,5-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063891985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 2,5-DICHLOROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.